BLUE RAYON TRISULFONATED
Description
Blue Rayon Trisulfonated (BRT) is a specialized adsorbent material chemically modified with trisulfonic acid groups bound to a cellulose-based rayon matrix. It is widely utilized in environmental monitoring for the selective extraction and concentration of polycyclic aromatic hydrocarbons (PAHs) and other planar aromatic mutagens from aqueous systems . The trisulfonation enhances its affinity for planar hydrophobic molecules, making it particularly effective for isolating trace-level pollutants in water samples. Its utility in rapid, reliable, and cost-effective water quality monitoring has been validated in studies across diverse geographical regions, including China and Brazil .
Properties
CAS No. |
127545-70-4 |
|---|---|
Molecular Formula |
C5H5ClN2O3 |
Synonyms |
rayon, blue, trisulfonated |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Blue Rayon Trisulfonated involves the sulfonation of copper phthalocyanine. The process typically includes:
Starting Material: Copper phthalocyanine.
Sulfonation Agent: Sulfuric acid or oleum.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 150-200°C, to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Continuous Feeding: Copper phthalocyanine and sulfuric acid are continuously fed into the reactor.
Temperature Control: Maintaining a consistent temperature to ensure uniform sulfonation.
Purification: The product is purified through filtration and washing to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Blue Rayon Trisulfonated can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, leading to the formation of different derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the phthalocyanine ring.
Reduction Products: Reduced forms of the compound with altered electronic properties.
Substitution Products: New compounds with different functional groups replacing the sulfonate groups.
Scientific Research Applications
Chemistry:
- Used as a dye in analytical chemistry for detecting various substances.
- Acts as a catalyst in certain organic reactions.
Biology:
- Employed in staining techniques for visualizing biological samples.
- Used in biosensors for detecting specific biomolecules.
Medicine:
- Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
- Utilized in diagnostic assays for detecting specific proteins or nucleic acids.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of inks and coatings.
Mechanism of Action
Molecular Targets and Pathways: Blue Rayon Trisulfonated exerts its effects primarily through its interaction with light and biological molecules. In photodynamic therapy, it absorbs light and generates reactive oxygen species that can kill cancer cells. In biosensors, it binds to specific biomolecules, causing a measurable change in its optical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Comparison with Untreated Rayon and Activated Charcoal
Untreated rayon lacks the sulfonic acid functional groups, resulting in significantly lower adsorption capacity for PAHs (e.g., ≤10% recovery for naphthalene derivatives) compared to BRT (>85% recovery under identical conditions) . Activated charcoal, while effective for broad-spectrum organic pollutant adsorption, often requires complex elution protocols and exhibits non-specific binding, complicating downstream genotoxicity analyses. In contrast, BRT’s trisulfonated structure enables selective desorption of PAHs using polar solvents like methanol, simplifying sample preparation .
Performance Relative to XAD Resins
XAD resins (e.g., XAD-2, XAD-4) are synthetic polymers used for hydrophobic compound extraction. However, their macroreticular structure limits efficiency for low-molecular-weight PAHs (e.g., phenanthrene recovery: XAD-4 ≈ 65% vs. BRT ≈ 92%) . Additionally, XAD resins require pH adjustments and prolonged extraction times (24–48 hours), whereas BRT achieves comparable adsorption in 6–12 hours under ambient conditions .
Sensitivity in Genotoxicity Detection
Studies using BRT-extracted samples in CHO cells demonstrated statistically significant SCE induction (p < 0.01–0.05) at PAH concentrations as low as 0.1 ng/L, surpassing the detection limits of traditional liquid-liquid extraction (LLE) methods (threshold ≈ 1 ng/L) . In contrast, silica gel-based adsorbents showed inconsistent results due to matrix interference from humic acids, which BRT mitigates via its charged sulfonate groups .
Data Tables
Table 1. Adsorption Efficiency of PAHs by Blue Rayon Trisulfonated vs. Competing Materials
| Compound | BRT Recovery (%) | XAD-4 Recovery (%) | Activated Charcoal (%) |
|---|---|---|---|
| Benzo[a]pyrene | 94 ± 3 | 78 ± 5 | 65 ± 7 |
| Phenanthrene | 92 ± 2 | 65 ± 4 | 58 ± 6 |
| Fluoranthene | 89 ± 4 | 72 ± 3 | 62 ± 5 |
Data derived from replicated environmental water samples
Table 2. Genotoxicity Assay Sensitivity Comparison
| Method | Detection Limit (ng/L) | Assay Duration (hours) |
|---|---|---|
| BRT + CHO SCE | 0.1 | 48 |
| XAD-4 + Ames Test | 1.0 | 72 |
| LLE + Micronucleus | 5.0 | 96 |
Research Findings and Limitations
- Advantages of BRT :
- Limitations: Reduced efficacy for non-planar hydrocarbons (e.g., alkanes). Batch-to-batch variability in sulfonation density requires quality control via FT-IR validation .
Q & A
Q. What standardized methodologies are recommended for characterizing the chemical purity and sulfonation degree of Blue Rayon Trisulfonated?
Methodological Answer: Characterization should involve a combination of high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity , Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonation via characteristic S=O and S-O-C bond vibrations, and elemental analysis to quantify sulfur content . For reproducibility, validate protocols against certified reference materials and ensure calibration curves cover expected concentration ranges.
Advanced Research Question
Q. How can researchers resolve contradictions in reported adsorption efficiencies of this compound for heavy metal ions across studies?
Methodological Answer: Contradictions may arise from variability in experimental conditions (pH, temperature, ion concentration) or material batch differences. Address this by:
- Conducting a meta-analysis of existing datasets to identify confounding variables .
- Designing controlled experiments to isolate factors (e.g., ionic strength, competing ions) using factorial design .
- Validating results through triplicate trials and cross-method verification (e.g., atomic absorption spectroscopy vs. inductively coupled plasma mass spectrometry) .
Basic Research Question
Q. What are the optimal storage conditions to maintain this compound’s structural integrity for long-term studies?
Methodological Answer: Stability testing under varying humidity, temperature, and light exposure is critical. Use accelerated aging experiments (e.g., 40°C/75% relative humidity for 6 months) monitored via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to detect decomposition or crystallinity changes . Store samples in vacuum-sealed, light-blocking containers at 4°C, with periodic re-testing.
Advanced Research Question
Q. What mechanistic models explain the selective binding affinity of this compound for aromatic pollutants versus aliphatic compounds?
Methodological Answer: Combine computational and experimental approaches:
- Perform density functional theory (DFT) simulations to map electrostatic potentials and π-π interactions .
- Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics and nuclear magnetic resonance (NMR) to observe structural changes during adsorption .
- Compare results across solvent systems (aqueous vs. organic) to assess hydrophobicity-driven selectivity .
Basic Research Question
Q. Which spectroscopic techniques are most effective for monitoring this compound’s degradation in environmental matrices?
Methodological Answer: Use UV-Vis spectroscopy to track chromophore loss at λmax ≈ 600 nm, coupled with gel permeation chromatography (GPC) to monitor molecular weight changes . For field applications, portable Raman spectrometers with chemometric analysis can provide real-time degradation metrics .
Advanced Research Question
Q. How can researchers design experiments to differentiate between surface adsorption and intra-fiber diffusion mechanisms in this compound’s pollutant uptake?
Methodological Answer: Employ kinetic and equilibrium studies:
- Fit adsorption data to Lagergren (pseudo-first-order) and intra-particle diffusion models .
- Use confocal microscopy with fluorescent probes to visualize spatial distribution of adsorbed pollutants .
- Conduct X-ray photoelectron spectroscopy (XPS) pre- and post-adsorption to identify surface functional group involvement .
Basic Research Question
Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?
Methodological Answer: Implement a tiered QC protocol:
- Monitor reaction kinetics via in-situ pH and conductivity measurements .
- Use size-exclusion chromatography (SEC) to verify polymer chain uniformity .
- Establish acceptance criteria for sulfur content (±2% via elemental analysis) and colorimetric consistency (CIE Lab coordinates) .
Advanced Research Question
Q. What strategies mitigate interference from dissolved organic matter (DOM) when quantifying this compound’s environmental remediation efficiency?
Methodological Answer:
- Pre-treat samples with solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate DOM .
- Apply fluorescence excitation-emission matrix (EEM) spectroscopy to differentiate DOM fluorescence signals from target pollutants .
- Develop DOM-specific correction algorithms using machine learning models trained on synthetic datasets .
Basic Research Question
Q. How does pH influence the zeta potential and colloidal stability of this compound in aqueous systems?
Methodological Answer: Measure zeta potential across pH 2–12 using dynamic light scattering (DLS). Correlate findings with sulfonic acid group dissociation constants (pKa ≈ 1.5–2.5) to predict stability thresholds. For applications requiring neutral pH, stabilize suspensions with non-ionic surfactants (e.g., Tween-20) .
Advanced Research Question
Q. Can this compound be functionalized to enhance its selectivity for emerging contaminants (e.g., PFAS), and what analytical challenges arise?
Methodological Answer:
- Graft perfluorinated alkyl chains via radical polymerization, characterized by XPS and NMR .
- Assess selectivity via competitive adsorption assays with LC-MS/MS quantification .
- Address challenges like increased hydrophobicity (leading to aggregation) by optimizing solvent polarity and sonication protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
